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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylaniline

Cat. No.: B181746 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Methoxy-3,5-dimethylaniline, a substituted aniline, is a valuable and versatile building block

in organic synthesis. Its unique structural features, including the electron-donating methoxy and

methyl groups on the aromatic ring, impart specific reactivity and properties that make it an

attractive starting material for the synthesis of a wide range of complex organic molecules. This

guide provides a comprehensive overview of the properties, synthesis, and key applications of

4-methoxy-3,5-dimethylaniline, with a focus on its utility in the development of

pharmaceuticals and other functional organic materials.

Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a building block is crucial

for its effective utilization in synthesis. The key properties of 4-methoxy-3,5-dimethylaniline
are summarized in the table below.
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Property Value Reference

Molecular Formula C₉H₁₃NO --INVALID-LINK--

Molecular Weight 151.21 g/mol --INVALID-LINK--

CAS Number 39785-37-0 --INVALID-LINK--

Appearance
Not specified, likely a solid or

liquid
-

Melting Point Not specified -

Boiling Point Not specified -

Solubility Not specified -

pKa Not specified -

Spectral Data Summary

Spectrum Type Key Peaks/Signals

¹H NMR
Signals corresponding to aromatic protons,

methoxy protons, and methyl protons.

¹³C NMR
Signals for aromatic carbons, methoxy carbon,

and methyl carbons.

Mass Spectrometry Molecular ion peak (M⁺) at m/z 151.

Synthesis of 4-Methoxy-3,5-dimethylaniline
The synthesis of 4-methoxy-3,5-dimethylaniline can be achieved through various synthetic

routes. One common method involves the reduction of a corresponding nitroaromatic

precursor.

Experimental Protocol: Synthesis via Reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene

This procedure outlines the reduction of 5-methoxy-1,3-dimethyl-2-nitrobenzene to afford 4-
methoxy-3,5-dimethylaniline.
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Materials:

5-methoxy-1,3-dimethyl-2-nitrobenzene

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Ethanol (EtOH)

2N Sodium hydroxide (NaOH) solution

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

To a solution of 5-methoxy-1,3-dimethyl-2-nitrobenzene (1.81 g, 10 mmol) in ethanol (20

mL), add tin(II) chloride dihydrate (11.51 g, 50 mmol).

Reflux the reaction mixture overnight.

After cooling, add ice to the reaction mixture.

Basify the mixture with 2N NaOH solution.

Filter the mixture and concentrate the filtrate under reduced pressure.

Extract the aqueous solution with dichloromethane (4 x 30 mL).

Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under

reduced pressure.

Purify the residue by silica gel column chromatography using CH₂Cl₂ as the eluent to obtain

4-methoxy-3,5-dimethylaniline.

Applications in Organic Synthesis
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4-Methoxy-3,5-dimethylaniline serves as a key intermediate in the synthesis of a variety of

organic compounds, particularly in the pharmaceutical and dye industries.

Synthesis of Kinase Inhibitors
Substituted anilines are crucial components of many kinase inhibitors used in cancer therapy.

The 4-anilinoquinazoline scaffold is a well-established pharmacophore that targets receptor

tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2).[1][2][3] These receptors are key players in signaling

pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often

dysregulated in cancer.[4]

Signaling Pathway of EGFR and VEGFR-2 Inhibition

Extracellular Space

Cell Membrane

Intracellular Space

RAS-RAF-MAPK Pathway

PI3K-AKT Pathway

PLCγ Pathway

Cellular Response

EGF

EGFR

VEGF

VEGFR-2

RAS

PI3K

PLCγ

RAF MEK ERK

Proliferation

AKT mTOR Survival

IP3

DAG PKC

Angiogenesis4-Anilinoquinazoline
Kinase Inhibitor

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b181746?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_4_Anilinoquinazoline_Derivatives.pdf
https://www.researchgate.net/publication/260218176_Synthesis_biological_evaluation_and_molecular_modelling_studies_of_4-anilinoquinazoline_derivatives_as_protein_kinase_inhibitors
https://pubmed.ncbi.nlm.nih.gov/31387063/
https://www.researchgate.net/figure/Simplified-schematic-illustration-of-the-EGFR-FGFR-and-VEGFR-pathway-The-action-site_fig3_289882074
https://www.benchchem.com/product/b181746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: EGFR and VEGFR-2 signaling pathways and their inhibition.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline

derivative from a 4-chloroquinazoline precursor and 4-methoxy-3,5-dimethylaniline.

Materials:

4-Chloro-6,7-dimethoxyquinazoline

4-Methoxy-3,5-dimethylaniline

Isopropanol

Concentrated HCl

Procedure:

A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 4-methoxy-3,5-
dimethylaniline (1.1 eq) in isopropanol is heated to reflux.

A few drops of concentrated HCl can be added as a catalyst.

The reaction is monitored by TLC.

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by

filtration.

The product is washed with cold isopropanol and dried.

Further purification can be achieved by recrystallization or column chromatography.

Representative Reaction Data for Anilinoquinazoline Synthesis
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Aniline
Derivative

Coupling
Partner

Catalyst Solvent Yield (%) Reference

Substituted

Anilines

4-Chloro-6,7-

dimethoxyqui

nazoline

HCl (cat.) Isopropanol 21 (overall) [2]

Cross-Coupling Reactions
4-Methoxy-3,5-dimethylaniline can be a versatile partner in various palladium-catalyzed

cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, after

appropriate functionalization (e.g., conversion to an aryl halide). These reactions are

fundamental in constructing complex molecular architectures.
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Caption: General workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

Aryl halide (derived from 4-methoxy-3,5-dimethylaniline) (1.0 eq)

Amine (1.2 eq)

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

Phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

Strong base (e.g., NaOtBu) (1.4 eq)

Anhydrous toluene

Procedure:

To an oven-dried Schlenk tube, add the aryl halide, amine, base, palladium precatalyst, and

ligand.

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

Add anhydrous toluene via syringe.

Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

After cooling, quench the reaction with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography.
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Diazotization and Azo-Coupling Reactions
The primary amino group of 4-methoxy-3,5-dimethylaniline can be readily converted to a

diazonium salt, which is a highly versatile intermediate for the synthesis of azo dyes and other

functionalized aromatic compounds through Sandmeyer-type reactions.

Experimental Protocol: General Diazotization and Azo Coupling

Materials:

4-Methoxy-3,5-dimethylaniline

Hydrochloric acid (HCl)

Sodium nitrite (NaNO₂)

Coupling agent (e.g., N,N-dimethylaniline, 2-naphthol)

Sodium hydroxide (NaOH)

Ice

Procedure:

Dissolve 4-methoxy-3,5-dimethylaniline in a mixture of concentrated HCl and water, and

cool to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

In a separate beaker, dissolve the coupling agent in a basic or acidic solution as required

and cool to 0-5 °C.

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with

vigorous stirring.

Adjust the pH to promote the coupling reaction.
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The resulting azo dye often precipitates from the solution and can be collected by filtration,

washed with water, and dried.

Conclusion
4-Methoxy-3,5-dimethylaniline is a valuable and adaptable building block for organic

synthesis. Its utility is particularly evident in the construction of biologically active molecules,

such as kinase inhibitors, and in the synthesis of functional materials like azo dyes. The

experimental protocols and reaction data provided in this guide offer a solid foundation for

researchers to explore the full potential of this versatile intermediate in their synthetic

endeavors. The continued exploration of reactions involving 4-methoxy-3,5-dimethylaniline is

expected to lead to the discovery of novel compounds with significant applications in medicine,

materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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